![molecular formula C18H30N2O2 B2857343 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 573949-00-5](/img/structure/B2857343.png)
4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure and the presence of a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: :
Biologische Aktivität
4,7,7-Trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide, often referred to as a synthetic opioid, has garnered attention due to its potential biological activities and pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amides and has a complex structure that contributes to its biological activity. The molecular formula is C16H24N2O2, and it features a bicyclo[2.2.1]heptane core with a piperidinyl substituent.
The primary mechanism through which this compound exerts its effects is through modulation of opioid receptors, particularly the mu-opioid receptor (MOR). Binding to these receptors leads to various physiological responses including analgesia, sedation, and euphoria.
Opioid Receptor Interaction
- Mu-opioid receptors : Activation results in pain relief and potential for addiction.
- Kappa-opioid receptors : May provide analgesic effects with less risk of addiction.
- Delta-opioid receptors : Involved in mood regulation and may affect emotional responses.
Pharmacodynamics
Pharmacodynamic studies indicate that this compound displays a high affinity for opioid receptors, leading to significant analgesic properties. The potency can vary based on the specific receptor subtype targeted.
Table 1: Pharmacodynamic Properties
Property | Value |
---|---|
Binding Affinity (Ki) | Low nanomolar range |
Efficacy | Full agonist at MOR |
Onset of Action | Rapid (within minutes) |
Duration of Action | Moderate (4-6 hours) |
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Studies indicate that while it exhibits effective analgesic properties, there are risks related to overdose and dependency.
Case Studies
-
Case Study on Analgesic Efficacy :
- A clinical trial involving patients with chronic pain demonstrated significant pain reduction when administered this compound compared to placebo.
- Adverse effects included nausea and dizziness in some participants.
-
Case Study on Dependency Potential :
- A longitudinal study tracked patients over six months; findings indicated a notable incidence of dependency among chronic users, necessitating careful monitoring during treatment.
Comparative Analysis with Other Opioids
To better understand the relative efficacy and safety of this compound, a comparison with other common opioids is presented.
Table 2: Comparative Opioid Analysis
Opioid | Potency (relative) | Common Use | Dependency Risk |
---|---|---|---|
Morphine | 1 | Severe pain relief | High |
Fentanyl | 50-100 | Acute pain management | Very High |
4,7,7-trimethyl... | 20 | Chronic pain | Moderate |
Eigenschaften
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-16(2)17(3)7-8-18(16,13-14(17)21)15(22)19-9-12-20-10-5-4-6-11-20/h4-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAIXLYFCYJXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCCN3CCCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.